Alentemol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alentemol hydrobromide is a chemical compound that belongs to the class of β2-adrenergic agonists. It is a bronchodilator drug that is commonly used for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Alentemol hydrobromide is known for its ability to relax the smooth muscles in the airways, which helps to improve breathing and reduce symptoms such as wheezing, coughing, and shortness of breath.

Mechanism of Action

The mechanism of action of Alentemol hydrobromide involves the activation of β2-adrenergic receptors in the smooth muscles of the airways. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP cause the relaxation of smooth muscles, which leads to bronchodilation and improved airflow.

Biochemical and Physiological Effects:

Alentemol hydrobromide has several biochemical and physiological effects on the body. It increases the production of cAMP, which activates protein kinase A (PKA) and leads to the phosphorylation of myosin light chain kinase (MLCK). This results in the relaxation of smooth muscles and bronchodilation. Alentemol hydrobromide also has anti-inflammatory effects, which help to reduce airway inflammation and improve breathing.

Advantages and Limitations for Lab Experiments

Alentemol hydrobromide has several advantages and limitations for use in laboratory experiments. Its bronchodilator effects make it useful for studying the respiratory system and airway function. It can also be used to investigate the role of β2-adrenergic receptors in the body. However, its effects on other systems in the body may limit its usefulness for certain experiments.

Future Directions

There are several future directions for research on Alentemol hydrobromide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce side effects. Another area of research is the investigation of its potential use in the treatment of other diseases such as hypertension and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential effects on the body.

In conclusion, Alentemol hydrobromide is a bronchodilator drug that has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. Its mechanism of action involves the activation of β2-adrenergic receptors in the smooth muscles of the airways, which leads to bronchodilation and improved airflow. Alentemol hydrobromide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.

Synthesis Methods

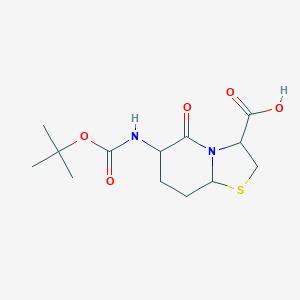

The synthesis of Alentemol hydrobromide involves the reaction of 4-(2-amino-1-hydroxyethyl)-2-(tert-butylamino) pyridine with hydrobromic acid. The reaction takes place in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization to obtain pure Alentemol hydrobromide.

Scientific Research Applications

Alentemol hydrobromide has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. Several scientific studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

properties

CAS RN |

121514-27-0 |

|---|---|

Product Name |

Alentemol hydrobromide |

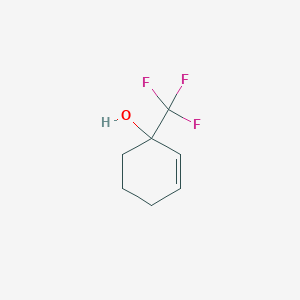

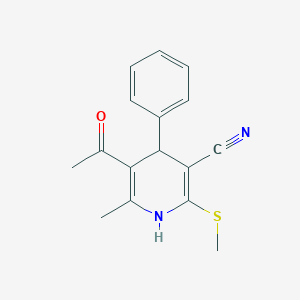

Molecular Formula |

C19H26BrNO |

Molecular Weight |

364.3 g/mol |

IUPAC Name |

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |

InChI |

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |

InChI Key |

FWRWEZVGVJKNMU-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Canonical SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Other CAS RN |

121514-27-0 |

synonyms |

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.